molecular formula C24H22FN5O2 B266485 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Numéro de catalogue B266485
Poids moléculaire: 431.5 g/mol
Clé InChI: SCVPGGHWGFUKKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as JNJ-40411813, is a novel and potent small-molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in various types of cancer.

Mécanisme D'action

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one selectively inhibits the activity of B-Raf, which is a key downstream effector of the MAPK signaling pathway. By blocking B-Raf activity, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one prevents the activation of downstream targets such as MEK and ERK, which are involved in regulating cell growth, differentiation, and survival. This leads to inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on cancer cells, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to modulate the immune microenvironment, by inhibiting the production of immunosuppressive cytokines and promoting the infiltration of effector T cells into tumors. 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its potency and selectivity for B-Raf. This makes it an attractive tool for studying the role of the MAPK signaling pathway in cancer biology. However, one limitation of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of information on its toxicity and pharmacokinetics in humans, which limits its potential as a clinical candidate.

Orientations Futures

There are several potential future directions for research on 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one. One area of interest is the development of more potent and selective B-Raf inhibitors, which could have even greater therapeutic potential in cancer. Another area of interest is the use of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one in combination with other targeted therapies or immunotherapies, to enhance their efficacy and overcome resistance mechanisms. Finally, there is a need for further studies to elucidate the mechanism of action of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been described in a patent application (WO2013030835A1) by Janssen Pharmaceutica NV. The synthesis involves the reaction of 3-fluoroaniline with 2-ethyl-3-hydroxy-3-(3-methoxypropyl)propionaldehyde to form an intermediate, which is then reacted with 2,3-dichloroquinoxaline to give the final product.

Applications De Recherche Scientifique

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and non-small cell lung cancer. In vitro studies have shown that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one inhibits the growth and survival of cancer cells by blocking the MAPK signaling pathway. In vivo studies have demonstrated that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has potent antitumor activity in various xenograft models, and can also enhance the efficacy of chemotherapy and radiation therapy.

Propriétés

Nom du produit

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Formule moléculaire

C24H22FN5O2

Poids moléculaire

431.5 g/mol

Nom IUPAC

14-ethyl-17-(3-fluorophenyl)-13-(3-methoxypropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H22FN5O2/c1-3-19-28-22-20(24(31)29(19)12-7-13-32-2)21-23(27-18-11-5-4-10-17(18)26-21)30(22)16-9-6-8-15(25)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3

Clé InChI

SCVPGGHWGFUKKH-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

SMILES canonique

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.